molecular formula C11H11NO B2532996 Spiro[cyclobutane-1,3'-indolin]-2'-one CAS No. 103490-52-4

Spiro[cyclobutane-1,3'-indolin]-2'-one

Cat. No. B2532996
CAS RN: 103490-52-4
M. Wt: 173.215
InChI Key: ODQBPEFJSDUTNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[cyclobutane-1,3'-indolin]-2'-one (also known as spiroindolinone) is a heterocyclic compound that has been widely studied in the scientific community due to its unique properties and potential applications. This compound is a member of the spirocyclic family of compounds, which is characterized by a spirocyclic ring system consisting of four carbon atoms and one nitrogen atom. Spiroindolinones are known for their high stability, low toxicity, and low reactivity, which make them ideal for use in scientific research.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Spiro[cyclobutane-1,3’-indolin]-2’-one (also known as 1’,2’-dihydrospiro[cyclobutane-1,3’-indole]-2’-one), focusing on six unique applications:

Pharmaceutical Development

Spiro[cyclobutane-1,3’-indolin]-2’-one has shown significant potential in pharmaceutical research due to its unique structural properties. It serves as a core structure in the synthesis of various bioactive molecules, including those with anti-cancer, anti-inflammatory, and antimicrobial activities . The spirocyclic framework provides a rigid and three-dimensional structure that can enhance the binding affinity and selectivity of drug candidates to their biological targets.

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic frameworks. Its ability to undergo various cycloaddition reactions makes it a versatile building block for synthesizing diverse spirocyclic and polycyclic compounds . These reactions are often atom-economical and align with green chemistry principles, making them attractive for sustainable synthetic methodologies.

Material Science

In material science, Spiro[cyclobutane-1,3’-indolin]-2’-one derivatives are explored for their potential in creating smart materials. These materials can respond to external stimuli such as light, temperature, and pH changes . For instance, photochromic derivatives of this compound can be used in the development of light-responsive materials for applications in optical data storage, sensors, and switches.

Photopharmacology

The photoresponsive nature of certain derivatives of Spiro[cyclobutane-1,3’-indolin]-2’-one makes them suitable candidates for photopharmacology. These compounds can be activated or deactivated by light, allowing precise spatial and temporal control over their biological activity . This property is particularly useful in developing targeted therapies with reduced side effects, as the drug can be activated only at the desired site of action.

Environmental Sensing

Spiro[cyclobutane-1,3’-indolin]-2’-one derivatives are also employed in the field of environmental sensing. Their ability to undergo structural changes in response to environmental stimuli makes them ideal for detecting various pollutants and hazardous substances . These compounds can be incorporated into sensors that provide real-time monitoring of environmental conditions, contributing to better environmental management and protection.

Nanotechnology

In nanotechnology, Spiro[cyclobutane-1,3’-indolin]-2’-one is used to create functionalized nanoparticles and nanomaterials. These materials can be designed for specific applications such as drug delivery, imaging, and catalysis . The spirocyclic structure provides stability and functionality to the nanoparticles, enhancing their performance in various nanotechnological applications.

Chemical Biology

Chemical biology applications of Spiro[cyclobutane-1,3’-indolin]-2’-one include its use as a probe for studying biological processes. Its unique structure allows it to interact with biological macromolecules in specific ways, making it useful for investigating protein-ligand interactions, enzyme mechanisms, and cellular pathways . These studies can lead to a better understanding of biological systems and the development of new therapeutic strategies.

Agricultural Chemistry

In agricultural chemistry, derivatives of Spiro[cyclobutane-1,3’-indolin]-2’-one are explored for their potential as agrochemicals. These compounds can act as herbicides, fungicides, or insecticides, providing effective solutions for pest and disease management in crops . Their unique mode of action and structural diversity make them valuable tools in developing sustainable agricultural practices.

Springer Springer Wiley

properties

IUPAC Name

spiro[1H-indole-3,1'-cyclobutane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-10-11(6-3-7-11)8-4-1-2-5-9(8)12-10/h1-2,4-5H,3,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQBPEFJSDUTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclobutane-1,3'-indolin]-2'-one

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere 1.50 g (7.89 mmol) cyclobutanecarboxylic acid N-phenylhydrazide and 530 mg (12.6 mmol) calcium hydride were mixed thoroughly and heated to 230° C. The mixture was stirred for 30 min at 230° C. and then cooled to RT again. The reaction mixture was carefully mixed with a solution of 7 mL water and 16 mL methanol. It was stirred for 1 h until no more hydrogen was released. Then the pH was adjusted to 1 with concentrated hydrochloric acid solution and the mixture was stirred for 1 h at 100° C. Using 4M sodium hydroxide solution the pH was adjusted to 3 and stirred overnight at RT. The precipitated substance was suction filtered and washed with 10 mL water. The mother liquor was evaporated down i.vac. and the residue was purified by preparative HPLC. The product fractions were combined, evaporated down i.vac. and dried.
Name
cyclobutanecarboxylic acid N-phenylhydrazide
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
530 mg
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16 mL
Type
solvent
Reaction Step Five
Name
Quantity
7 mL
Type
solvent
Reaction Step Five

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